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Compound of Interest

Compound Name: 7,3'-Di-O-methylorobol

Cat. No.: B192012 Get Quote

A detailed analysis of the structure-activity relationship (SAR) of 7,3'-Di-O-methylorobol and

its derivatives reveals that O-methylation significantly modulates their biological activities,

particularly their anticancer and antioxidant properties. While direct experimental data on 7,3'-
Di-O-methylorobol is limited, a comparative analysis with its parent compound, orobol, and

other related methylated isoflavones provides valuable insights for researchers and drug

development professionals.

The isoflavone orobol (5,7,3',4'-tetrahydroxyisoflavone) is a known phytoestrogen with

demonstrated biological activities. Methylation of its hydroxyl groups, a common metabolic

process and a tool in medicinal chemistry, can profoundly alter its physicochemical properties,

such as lipophilicity and bioavailability, thereby influencing its therapeutic potential.[1][2][3]

Cytotoxicity and Anticancer Potential
The substitution pattern of hydroxyl and methoxy groups on the isoflavone scaffold is a key

determinant of cytotoxic activity.[4] Studies on various isoflavones have shown that methylation

can either enhance or diminish their anticancer effects, depending on the position of the

methylation and the cancer cell line being investigated.[5][6] For instance, the O-methylated

isoflavone glycitein has demonstrated a biphasic effect on breast cancer cells, promoting

growth at low concentrations and inhibiting it at higher concentrations.[6][7]
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Orobol itself has been shown to sensitize human ovarian carcinoma cells to the

chemotherapeutic drug cisplatin by inducing apoptosis through a mitochondrial-dependent

signaling pathway.[8][9] It is plausible that methylation of the 7 and 3' hydroxyl groups could

modulate this activity. Increased lipophilicity due to methylation might enhance cellular uptake,

potentially leading to increased efficacy.[1][3] However, the loss of key hydroxyl groups

involved in target binding could also decrease activity.

Table 1: Comparative Cytotoxicity of Isoflavones in Various Cancer Cell Lines

Compound Derivative
Cancer Cell
Line

IC50 (µM) Reference

Genistein - DLD-1 (colon) 24.82 µg/L [10]

Genistein -
LNCaP

(prostate)
~20 [11]

Daidzein -
LNCaP

(prostate)
~40 [11]

Synthetic

Isoflavone (Cpd

5)

7-phenylmethoxy
MDA-MB-231

(breast)
0.04 [12]

Synthetic

Isoflavone (Cpd

7)

7-phenylmethoxy MCF-7 (breast) Cytotoxic [12]

Note: Data for 7,3'-Di-O-methylorobol is not available. The table presents data for related

isoflavones to illustrate the range of cytotoxic potencies.

Antioxidant Activity
The antioxidant capacity of isoflavones is strongly linked to the number and position of hydroxyl

groups, which can donate hydrogen atoms to scavenge free radicals.[13][14][15] Generally, a

greater number of hydroxyl groups correlates with higher antioxidant activity. Therefore,

methylation of the hydroxyl groups at the 7 and 3' positions of orobol would be expected to

reduce its antioxidant potential. Studies on other isoflavones, such as formononetin (4'-O-
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methyl daidzein), have shown lower antioxidant activity compared to their non-methylated

counterparts.[13][15]

Table 2: Comparative Antioxidant Activity of Isoflavones

Compound Assay Activity Reference

Genistein Metabolites ORAC, LDL oxidation High [13]

Daidzein Metabolites ORAC, LDL oxidation High [13]

Equol ORAC, LDL oxidation High [13]

Formononetin ORAC, LDL oxidation Low [13]

Note: This table highlights the general trend of antioxidant activity in isoflavones and their

metabolites. Specific quantitative data for direct comparison is often assay-dependent.

Signaling Pathways
Isoflavones are known to modulate various signaling pathways involved in cancer progression,

including the PI3K/Akt/mTOR pathway.[16][17][18][19][20] This pathway is crucial for cell

growth, proliferation, and survival. Orobol has been identified as a potent inhibitor of

phosphatidylinositol 4-kinase (PI4K), an upstream component of this pathway.[8][9] The

methylation of orobol could influence its interaction with key enzymes in these pathways.

Below is a diagram illustrating the potential experimental workflow for evaluating the cytotoxic

effects of 7,3'-Di-O-methylorobol derivatives and a diagram of the mTOR signaling pathway, a

common target of isoflavones.
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Experimental Workflow: Cytotoxicity Evaluation

Compound Synthesis

Cell Line Selection

Select relevant cancer cell lines

MTT Assay

Treat cells with derivatives

Data Analysis

Measure cell viability (IC50)

SAR Conclusion

Correlate structure with activity
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mTOR Signaling Pathway in Cancer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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